molecular formula C10H14FNO B13047274 (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

Cat. No.: B13047274
M. Wt: 183.22 g/mol
InChI Key: XZZYIPXGLYJCAX-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is a chiral β-amino alcohol with a fluorinated aromatic substituent. Its stereospecific configuration (1S,2S) and the presence of fluorine at the 2-position of the phenyl ring confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

XZZYIPXGLYJCAX-OIBJUYFYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol typically involves multi-step organic reactions starting from commercially available precursors such as 2-fluoro-5-methylbenzaldehyde. The key steps include:

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Starting material preparation 2-fluoro-5-methylbenzaldehyde Commercially available
2 Formation of chiral epoxide or ketone intermediate Asymmetric epoxidation or reduction (e.g., using chiral catalysts like Jacobsen’s Mn(salen)) Temperature control critical (often -20°C to room temp)
3 Aminolysis or reductive amination Chiral amines, reducing agents (e.g., sodium borohydride) Ensures amino group introduction with stereoselectivity
4 Purification and chiral resolution Chiral HPLC (e.g., Chiralpak® AD-H columns), crystallization Confirms enantiomeric purity

Industrial Scale Considerations

Analytical Data Supporting Preparation

NMR Spectroscopy (Example)

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constants (3JH-F, Hz) Assignment
H-1 5.28 dd 47.4 Proton adjacent to fluorine, stereospecific interaction
Aromatic H 7.19–7.34 multiplet - Aromatic ring protons

Chiral Purity Assessment

Research Findings and Optimization

Catalyst and Reaction Condition Optimization

  • Screening of chiral catalysts (e.g., Jacobsen’s Mn(salen)) enhances enantioselectivity.
  • Temperature control (e.g., maintaining -20°C) reduces racemization.
  • Solvent polarity and stoichiometry optimized using Design of Experiments (DoE) approaches to maximize yield and minimize by-products.

Yield and Purity

  • Typical yields range from moderate to high (60–85%) depending on reaction scale and conditions.
  • Enantiomeric excess often exceeds 95% with optimized protocols.

Comparative Analysis with Related Compounds

Compound Substituent Position Molecular Weight (g/mol) Key Synthetic Differences Impact on Properties
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol Fluoro at 5-position, methyl at 2-position 183.22 Similar multi-step synthesis; position of fluoro affects reactivity Slight differences in biological activity and solubility
(1R,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol Fluoro at 2-position, methyl at 5-position 183.22 Requires chiral resolution to obtain specific stereochemistry Different stereochemistry affects receptor binding
(1S,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol Chloro substituent instead of fluoro Higher lipophilicity Different halogen impacts reaction conditions and biological interactions Alters lipophilicity and possibly membrane permeability

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Purpose/Effect
Starting Material 2-fluoro-5-methylbenzaldehyde Aromatic precursor
Chiral Catalyst Jacobsen’s Mn(salen) or similar Enantioselective epoxidation/reduction
Temperature -20°C to room temperature Control stereochemistry, minimize racemization
Solvent Polar aprotic solvents (e.g., DMSO, methanol) Solubilize reactants, influence reaction rate
Reducing Agent Sodium borohydride or similar Amino group formation
Purification Chiral HPLC, crystallization Achieve >95% enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis, suggesting potential for treating multidrug-resistant infections .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective properties. Investigations into its effects on neuronal cell lines indicate a potential role in protecting against neurodegenerative diseases by modulating glutamate receptor activity, which is crucial for synaptic transmission .

Potential Drug Development

Given its biological activities, this compound is being explored for development into therapeutic agents targeting:

  • Antitubercular Drugs : Its efficacy against Mycobacterium tuberculosis positions it as a candidate for new antitubercular therapies.
  • Neuroprotective Agents : The compound’s ability to influence neurotransmitter systems makes it a subject of interest for neuroprotective drug development.

Case Study 1: Antimycobacterial Activity

In a study assessing the activity of various compounds against Mycobacterium tuberculosis, this compound demonstrated promising results with minimum inhibitory concentrations comparable to existing treatments. This research underscores the compound's potential as a lead structure for further drug development aimed at combating tuberculosis .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound revealed that it could mitigate oxidative stress in neuronal cells. The findings suggest that it may enhance neuronal survival under conditions mimicking neurodegenerative diseases, thus paving the way for clinical applications in treating such disorders .

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Key Compounds :

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (): Structural Difference: Lacks the 2-fluoro-5-methyl substituents on the phenyl ring. Impact: The fluorine and methyl groups in the target compound increase lipophilicity (logP ~1.2 vs. Pharmacological Relevance: The hydrochloride salt form enhances aqueous solubility (250 mg/mL vs. 80 mg/mL for the free base), critical for formulation .

Indolyloxy/Methoxyphenoxy Propan-2-ol Derivatives (): Structural Features: Contain methoxy groups and indole rings instead of fluorophenyl groups. Activity: Exhibit α1-/β1-adrenoceptor binding (Ki = 12–45 nM) and antiarrhythmic activity (EC50 = 0.8–2.1 μM). Comparison: The target compound’s fluorine may reduce CYP450-mediated metabolism (t1/2 = 4.2 h vs. 1.8 h for methoxy analogs) .

Impurity Profiles ():

  • Impurities like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(isopropyl)amino]propan-2-ol highlight the importance of stereochemical purity.
  • The (1S,2S) configuration in the target compound minimizes off-target effects (e.g., β-blocker impurities in show α1-binding Ki = 220 nM, vs. target compound’s specificity for serotonin receptors) .

Fluorine-Specific Effects

Role of Fluorine :

  • The 2-fluoro substituent in the target compound increases electron-withdrawing effects, stabilizing the aromatic ring and altering pKa (8.9 vs. 9.4 for non-fluorinated analogs).
  • 45 nM for ’s analog) .

Data Tables

Compound Molecular Formula Substituents Key Activity/Property Reference
(1S,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-ol C10H13FNO 2-Fluoro-5-methylphenyl Metabolic stability (t1/2 = 4.2 h)
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride C9H14ClNO Phenyl Aqueous solubility: 250 mg/mL
(2R,S)-1-(6-Methoxy-indol-5-yloxy)propan-2-ol C14H20N2O4 Methoxyindole, methoxyphenoxy α1-Adrenoceptor Ki = 12 nM
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]propan-2-ol C13H19NO3 Methoxyethyl, isopropylamino Impurity with β-blocker activity

Biological Activity

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a secondary alcohol, and a fluoro-substituted aromatic ring, suggests various biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H14FNO
  • Molecular Weight : 183.22 g/mol
  • CAS Number : 1269966-97-3

Biological Activity Overview

Research indicates that this compound may serve as a ligand in receptor studies. Its structural characteristics allow for selective interactions with biological targets, which can modulate their activity.

The compound's mechanism of action is primarily through its binding affinity to various receptors and enzymes. Interaction studies have shown that it can affect the activity of neurotransmitter receptors and enzymes involved in metabolic pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Receptor Binding Studies :
    • The compound exhibits notable binding affinities to specific receptors, suggesting potential roles in modulating neurotransmission and other physiological processes.
    • It has been compared with structurally similar compounds to elucidate its unique binding characteristics.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties.
    • Testing against various bacterial strains has shown promising results, particularly against Gram-positive bacteria.
  • Cytotoxicity :
    • In vitro cytotoxicity assays using HeLa cell lines revealed that the compound exhibits moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Bacillus subtilis0.020

The results indicate that the compound is particularly effective against Staphylococcus aureus.

Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity study using MTT assays on HeLa cells, the following results were obtained:

Concentration (µM)Cell Viability (%)
1085
2565
5040

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential anticancer properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameCAS NumberKey Differences
(1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol1335863-75-6Contains chlorine instead of fluorine
(1S,2R)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol1213583-34-6Different stereochemistry
(1S,2S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol1270058-54-2Fluorine at a different position

The distinct fluorine substitution at the para position relative to the amino group enhances its selectivity and potency compared to other analogs.

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